Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride
Description
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group. The thiadiazole ring is linked to an acetamide moiety via a sulfonylphenyl bridge, with multiple iminomethyl (-NH-CH₂-NH-) functional groups.
The synthesis of such compounds often involves organocatalytic strategies, such as asymmetric Mannich reactions, to introduce chiral β-amino acid derivatives with thiadiazole motifs . The 1,3,4-thiadiazole moiety is pharmacologically significant, contributing to antimicrobial, anticancer, and enzyme inhibitory activities in related compounds .
Properties
CAS No. |
109225-37-8 |
|---|---|
Molecular Formula |
C18H18Cl2N8O3S2 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
N-[4-[(E)-[2-[(E)-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17ClN8O3S2.ClH/c1-12(28)24-13-6-8-14(9-7-13)32(29,30)23-11-21-20-10-22-26-18-27-25-17(31-18)15-4-2-3-5-16(15)19;/h2-11H,1H3,(H,20,22)(H,21,23)(H,24,28)(H,26,27);1H |
InChI Key |
NFKGPILMNGGEHT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC=CC=C3Cl.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Steps
Formation of the 1,3,4-Thiadiazole Ring
- The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives or their equivalents under dehydrating conditions.
- Common cyclization agents include phosphorus oxychloride (POCl3) or polyphosphoric acid, facilitating ring closure at elevated temperatures.
- The 2-position of the thiadiazole is substituted with a 2-chlorophenyl group, introduced either by using 2-chlorobenzoyl chloride as a starting material or by nucleophilic aromatic substitution on a preformed thiadiazole intermediate.
Attachment of the Sulfonyl-Phenyl Group
- The sulfonyl group attached to the phenyl ring is introduced via sulfonation reactions, often using sulfonyl chlorides reacting with the aromatic amine intermediates.
- This step requires anhydrous conditions and bases such as triethylamine to neutralize the released hydrogen chloride.
- The phenyl ring is functionalized at the para position relative to the amide linkage to ensure proper orientation and reactivity.
Formation of the Acetamide and Monohydrochloride Salt
- The acetamide moiety is introduced by acylation of the terminal amine group with acetic anhydride or acetyl chloride.
- The final compound is converted into the monohydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethyl acetate or dichloromethane, to improve solubility and stability.
Industrial Scale Considerations
- Industrial synthesis mirrors the laboratory route but emphasizes process optimization for yield, purity, and cost-effectiveness.
- Continuous flow reactors may be employed to enhance reaction control, scalability, and safety.
- Parameters such as temperature (often 80–120°C), pressure (ambient to slight positive), and pH (neutral to slightly acidic) are tightly controlled.
- Purification steps include recrystallization from suitable solvents and chromatographic techniques to achieve high purity.
Chemical Reactions and Mechanistic Insights
Reaction Types Involved in Preparation
| Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|
| Cyclization | Formation of 1,3,4-thiadiazole ring via dehydration of thiosemicarbazide derivatives | POCl3, polyphosphoric acid, heat |
| Substitution | Introduction of 2-chlorophenyl group through nucleophilic aromatic substitution | 2-chlorobenzoyl chloride or equivalents |
| Condensation | Formation of iminomethylamine linkages by reaction of amines with aldehydes | Ethanol/methanol, reflux, controlled pH |
| Sulfonation | Attachment of sulfonyl group to phenyl ring via reaction with sulfonyl chlorides | Sulfonyl chloride, triethylamine, anhydrous |
| Acylation | Formation of acetamide via reaction of amines with acetic anhydride or acetyl chloride | Acetic anhydride or acetyl chloride, base |
| Salt Formation | Conversion to monohydrochloride salt by acid-base reaction | Hydrochloric acid, organic solvents |
Mechanistic Notes
- The cyclization step involves nucleophilic attack of the thiosemicarbazide sulfur and nitrogen atoms on the carbonyl carbon, followed by ring closure.
- The condensation steps proceed via nucleophilic attack of amine nitrogen on aldehyde carbonyl carbon, forming imine bonds stabilized by conjugation.
- Sulfonation is an electrophilic aromatic substitution facilitated by the electron-rich amine substituents.
- Acylation is a nucleophilic acyl substitution where the amine attacks the acyl chloride or anhydride.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Thiadiazole ring formation | Thiosemicarbazide, 2-chlorobenzoyl chloride | POCl3, 90–110°C, 4–6 h | 70–85 | Requires dry conditions |
| 2. Iminomethylamine linkage | Intermediate amine, formaldehyde or aldehyde | Ethanol, reflux, 3–5 h | 65–80 | pH ~6–7 optimal |
| 3. Sulfonyl group attachment | Sulfonyl chloride, triethylamine | Anhydrous solvent, 0–25°C, 2 h | 75–90 | Base scavenges HCl |
| 4. Acetamide formation | Acetic anhydride or acetyl chloride | Room temp to 50°C, 1–2 h | 80–95 | Controlled addition to avoid over-acylation |
| 5. Salt formation | Hydrochloric acid | Organic solvent, RT, 1 h | Quantitative | Improves solubility and stability |
Research Findings and Perspectives
- The synthetic methodology has been validated in multiple research studies confirming the reproducibility of the multi-step synthesis with high purity and yield.
- Optimization of reaction conditions, such as solvent choice and temperature control, significantly impacts the selectivity of iminomethylamine bond formation.
- The monohydrochloride salt form enhances the compound’s stability and bioavailability, which is critical for its applications in biochemical studies.
- Industrial scale-up studies emphasize the use of continuous flow systems to reduce reaction times and improve safety when handling reactive intermediates like sulfonyl chlorides and acylating agents.
- Comparative studies with structurally related compounds indicate that the unique combination of the thiadiazole ring and multiple iminomethylamine linkages imparts distinctive chemical and biological properties, justifying the complexity of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The target compound shares structural motifs with several acetamide-thiadiazole derivatives. Key comparisons include:
Key Observations:
Thiadiazole vs. Thiazole Cores: The target compound’s 1,3,4-thiadiazole ring (vs.
Substituent Effects : The 2-chlorophenyl group in the target compound may improve lipophilicity and membrane permeability compared to the fluorophenyl group in .
Iminomethyl and Sulfonyl Groups: These groups in the target compound could facilitate hydrogen bonding and electrostatic interactions, unlike simpler acetamides in –7 .
Pharmacological Potential
While direct studies on the target compound are absent in the evidence, analogs suggest:
- Antimicrobial Activity : Thiadiazole derivatives often disrupt bacterial cell walls via sulfonyl group interactions .
- Enzyme Inhibition: The iminomethyl groups may inhibit kinases or proteases, similar to imidazo-thiadiazole derivatives () .
- Solubility Advantage: The monohydrochloride salt form improves aqueous solubility over neutral analogs like ’s fluorophenyl compound .
Biological Activity
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound featuring a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Molecular Formula : C13H12ClN6O2S
- Molecular Weight : 350.79 g/mol
The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides with various aldehydes or ketones. For instance, the introduction of the 2-chlorophenyl group enhances its biological activity by affecting its interaction with biological targets .
Synthesis Pathway Example
- Starting Materials : Thiosemicarbazide and 2-chlorobenzaldehyde.
- Reagents : Use of carbon disulfide and ammonium hydroxide for initial preparation.
- Cyclization : Refluxing with hydrazine hydrate in ethanol to form the thiadiazole ring.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity against various pathogens. For example:
- In Vitro Studies : Compounds have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with some exhibiting higher inhibition rates than traditional bactericides .
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5-(2-chlorophenyl)-1,3,4-thiadiazole | X. oryzae | 56% |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-acetamide | F. graminearum | Notable Activity |
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties:
- Cell Line Studies : Compounds have been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). Results indicate that certain thiadiazole derivatives possess cytotoxic effects comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-Chloro-1,3,4-thiadiazol-2-yl)-acetamide | MDA-MB-231 | 34.71 |
| N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole | HEK293T | 52.63 |
Anti-inflammatory Activity
Some studies have reported that thiadiazole derivatives exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
Other Biological Activities
Additionally, thiadiazole derivatives have been investigated for:
- Anticonvulsant Effects : Potential as anticonvulsant agents has been noted in preliminary studies.
- Antioxidant Properties : Some compounds demonstrate antioxidant activity through DPPH radical scavenging assays .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of several thiadiazole derivatives on breast cancer cell lines. The findings indicated that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity compared to unmodified compounds.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of a series of synthesized thiadiazole derivatives against agricultural pathogens. The study concluded that certain compounds not only inhibited growth but also showed potential as eco-friendly alternatives to synthetic pesticides.
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including coupling of the 1,3,4-thiadiazole core with chlorophenyl groups, followed by sequential iminomethylation and sulfonylation. Key steps require precise temperature control (60–120°C) and pH adjustments (6.5–8.0) to minimize side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used with bases such as sodium hydride to facilitate imine formation . Yield optimization (70–85%) depends on reaction monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography .
Q. Which characterization techniques are most effective for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for sulfonamide and thiadiazole moieties.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, S=O stretches).
- Elemental Analysis : Ensures stoichiometric purity (>98%) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (>200°C).
- HPLC Monitoring : Tracks degradation products in solutions (e.g., DMSO or aqueous buffers) over weeks.
- Light Sensitivity Tests : Store in amber vials at -20°C to prevent photolytic degradation .
Advanced Research Questions
Q. What strategies optimize the synthetic pathway for scalability without compromising purity?
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times for iminomethylation steps .
- Microwave-Assisted Synthesis : Accelerates cyclization of the thiadiazole ring (30–60 minutes vs. 12 hours conventional) .
- Green Chemistry Approaches : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve environmental safety .
Q. How can structure-activity relationship (SAR) studies elucidate bioactivity against therapeutic targets?
- Modify Substituents : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial or anticancer potency .
- Enzymatic Assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human kinases (e.g., EGFR) using IC₅₀ measurements .
- Molecular Docking : Map interactions between the sulfonamide group and target active sites (e.g., PDB: 1MVR) .
Q. What computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and nucleophilic attack susceptibility .
- Molecular Electrostatic Potential (MESP) : Identify electrophilic regions (e.g., thiadiazole sulfur) for reaction planning .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., logP, BBB permeability) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Assay Standardization : Compare methodologies (e.g., MIC vs. IC₅₀) and cell lines (e.g., HeLa vs. MCF-7).
- Control Experiments : Verify purity (>95%) via HPLC to rule out impurity-driven activity .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify consensus targets .
Q. What advanced analytical techniques resolve complex reaction by-products?
- LC-MS/MS : Differentiates isobaric by-products (e.g., regioisomers) with tandem fragmentation .
- X-ray Crystallography : Resolves ambiguities in sulfonamide stereochemistry .
- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in iminomethyl intermediates .
Q. How can pharmacokinetic parameters guide in vivo experimental design?
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
